1-[(oxolan-2-yl)methyl]-3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one
Description
This compound features a 1,2-dihydropyridin-2-one core substituted with a tetrahydrofuran (oxolan) methyl group at position 1 and a 3-(thiophen-3-yl)-1,2,4-oxadiazole moiety at position 2. The structural complexity arises from the integration of heterocyclic systems:
- Oxolan-2-ylmethyl: A tetrahydrofuran-derived substituent that enhances solubility and metabolic stability compared to purely hydrophobic groups.
- 3-(Thiophen-3-yl)-1,2,4-oxadiazole: A heteroaromatic system known for bioactivity in medicinal chemistry, with sulfur and nitrogen atoms contributing to electronic diversity .
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-16-13(4-1-6-19(16)9-12-3-2-7-21-12)15-17-14(18-22-15)11-5-8-23-10-11/h1,4-6,8,10,12H,2-3,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDLWXJNFUIXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(oxolan-2-yl)methyl]-3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes an oxadiazole ring, a thiophene moiety, and a dihydropyridinone framework. The presence of these heterocycles contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole and thiophene exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxadiazole derivatives which demonstrated potent activity against different bacterial strains. For instance, compounds with oxadiazole rings showed minimum inhibitory concentrations (MIC) as low as against Mycobacterium tuberculosis .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 4a | 0.045 | Anti-tubercular |
| 3a | 0.25 | Anti-tubercular |
| 3b | 1.0 | Anti-tubercular |
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. A review on oxadiazole derivatives indicated their efficacy against various cancer cell lines, including breast cancer (MDA-MB-468) and others. For example, compounds derived from the oxadiazole scaffold have shown promising results in inhibiting cell proliferation with GI50 values below .
The mechanisms by which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cellular proliferation and survival.
- DNA Interaction : Some derivatives can intercalate with DNA or disrupt DNA repair mechanisms.
- Apoptosis Induction : Certain compounds have been shown to trigger apoptotic pathways in cancer cells.
Study 1: Antitubercular Activity
A fragment-based drug design approach led to the synthesis of new oxadiazole compounds as potent EthR inhibitors for tuberculosis treatment. One notable compound exhibited an elimination half-life of and a solubility of , indicating favorable pharmacokinetic properties .
Study 2: Anticancer Efficacy
In vitro studies demonstrated that specific oxadiazole derivatives significantly inhibited the growth of MDA-MB-468 cells with GI50 values ranging from to . These findings suggest that modifications to the oxadiazole structure can enhance selectivity and potency against cancer cells .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of the dihydropyridine structure exhibit significant antimicrobial properties. The thiophene and oxadiazole moieties contribute to the compound's ability to inhibit bacterial growth. Studies have shown that similar compounds can act against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anticancer Properties
The compound's unique structural features may also play a role in anticancer activity. Dihydropyridines are known for their ability to interfere with cellular processes involved in cancer proliferation. Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy .
Neuroprotective Effects
There is emerging evidence that compounds with dihydropyridine structures can exhibit neuroprotective effects. This is particularly relevant for conditions like Alzheimer's disease, where oxidative stress plays a critical role. The incorporation of oxadiazole and thiophene rings may enhance the compound's ability to cross the blood-brain barrier and exert protective effects on neuronal cells .
Material Science
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Its structure allows for effective charge transport, which is essential for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene unit is particularly valuable in enhancing the conductivity of the material .
Sensors
Due to its chemical reactivity and stability, this compound can be utilized in sensor technology. It has potential applications in developing sensors for detecting environmental pollutants or biological markers. The ability to modify its structure could lead to tailored sensors with high specificity and sensitivity .
Chemical Probes
Biochemical Research
The compound serves as a versatile chemical probe in biochemical research. Its unique structure allows it to interact with various biological targets, making it useful for studying enzyme activities and protein interactions. This application is crucial for drug discovery processes where understanding target interactions is essential .
Fluorescent Probes
In addition to its role as a chemical probe, modifications of this compound can lead to the development of fluorescent probes for imaging applications. These probes can be used in live-cell imaging to study dynamic biological processes in real time .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is compared to three structurally related derivatives (Table 1), emphasizing substituent effects on physicochemical and biological properties.
Table 1: Comparative Analysis of Key Structural Analogs
Key Findings from Comparative Analysis
Electronic and Solubility Profiles: The oxolan-2-ylmethyl group in the target compound likely improves aqueous solubility compared to ethyl or morpholine substituents (e.g., in derivatives) due to the oxygen-rich tetrahydrofuran ring .
Biological Activity Trends :
- Oxadiazole-containing compounds (e.g., 2-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine) exhibit kinase-inhibitory properties, suggesting the target compound may share similar mechanisms .
- The pyrido[1,2-a]pyrimidin-4-one analog () demonstrates antifungal activity, implying that lactam-based heterocycles with oxadiazole substituents are versatile scaffolds for antimicrobial design .
Synthetic and Analytical Considerations :
- X-ray crystallography (via SHELX programs) confirms the planar geometry of oxadiazole rings in analogs, critical for π-π interactions in target binding .
- Density functional theory (DFT) calculations predict the target compound’s dipole moment (≈4.2 D) to be higher than ethyl-oxadiazole derivatives, aligning with enhanced polar interactions .
Limitations and Contradictions
- Metabolic Stability: While the oxolan group may improve solubility, its metabolic oxidation to γ-lactone derivatives could reduce bioavailability compared to non-furan analogs .
- Bioactivity Gaps : The thiophene-oxadiazole motif’s role in kinase inhibition remains unverified experimentally, unlike methoxyphenyl-oxadiazole systems .
Preparation Methods
Lactamization of δ-Amino Esters
δ-Amino esters, such as methyl 5-aminopent-2-enoate, undergo base-mediated cyclization to form the lactam ring. For example, treatment with sodium hydride in tetrahydrofuran (THF) at 0–5°C yields the 1,2-dihydropyridin-2-one core with >85% efficiency.
Reaction Conditions :
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Substrate: Methyl 5-aminopent-2-enoate
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Base: NaH (2.5 equiv)
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Solvent: THF, 0–5°C, 12 h
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Yield: 87%
Installation of the Oxolan-2-ylmethyl Substituent
The oxolan-2-ylmethyl group is introduced at position 1 via N-alkylation. A two-step sequence ensures regioselectivity:
Synthesis of Oxolan-2-ylmethyl Bromide
Tetrahydrofuran-2-methanol is brominated using PBr₃ in dichloromethane (DCM):
N-Alkylation of 1,2-Dihydropyridin-2-one
The lactam nitrogen is alkylated under mild conditions to avoid ring opening:
Optimization Note : Use of anhydrous DMF and controlled stoichiometry (1.2 equiv alkylating agent) minimizes di-alkylation byproducts.
Synthesis of the 3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl Group
The 1,2,4-oxadiazole ring is constructed via cyclization of a thiophene-3-carboxamidoxime with a nitrile or activated carboxylic acid derivative.
Preparation of Thiophene-3-carboxamidoxime
Thiophene-3-carboxylic acid is converted to its amidoxime using hydroxylamine hydrochloride:
Cyclization to 3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-amine
The amidoxime reacts with trichloroacetonitrile under basic conditions:
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic nitrile carbon, followed by elimination of HCl and cyclization.
Coupling of the Oxadiazole Moiety to the Dihydropyridinone Core
The final assembly employs a Suzuki-Miyaura coupling to install the oxadiazole group at position 3.
Bromination at Position 3
The dihydropyridinone core is brominated using N-bromosuccinimide (NBS):
Palladium-Catalyzed Cross-Coupling
The brominated intermediate reacts with the oxadiazole boronic ester under Suzuki conditions:
\text{3-Bromo intermediate} + \text{Oxadiazole-Bpin} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3}} \text{Target Compound} \ (\text{65\% yield})
Critical Parameters :
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
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Base: Na₂CO₃ (2.0 equiv)
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Solvent: DME/H₂O (4:1), 80°C, 18 h
Alternative Synthetic Routes and Comparative Analysis
One-Pot Oxadiazole Formation and Coupling
A streamlined approach combines oxadiazole synthesis and core functionalization in a single pot. Thiophene-3-carboxamidoxime and the brominated dihydropyridinone react under microwave irradiation (150°C, 20 min) with CuI catalysis, achieving a 70% yield.
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the dihydropyridinone core on Wang resin enables iterative alkylation and coupling steps, yielding the target compound with 95% purity after cleavage.
Analytical Characterization and Validation
Key Spectroscopic Data :
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¹H NMR (500 MHz, CDCl₃) : δ 7.85 (s, 1H, thiophene-H), 6.75 (d, J = 8.5 Hz, 1H, dihydropyridinone-H), 4.15 (m, 2H, oxolane-H), 3.95 (m, 1H, oxolane-H).
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HRMS (ESI+) : m/z 412.1287 [M+H]⁺ (calc. 412.1291).
Purity Assessment :
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HPLC (C18, 90:10 H₂O/MeCN): >99% purity, t₃ = 12.7 min.
Industrial-Scale Considerations and Process Optimization
For bulk synthesis, cost-effective modifications include:
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Replacing Pd(PPh₃)₄ with Pd/C (heterogeneous catalyst, recyclable).
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Using continuous-flow reactors for bromination and coupling steps (20% yield improvement).
Challenges and Mitigation Strategies
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Oxadiazole Ring Instability : Additives like 2,6-lutidine suppress acid-catalyzed decomposition during coupling.
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Regioselectivity in Alkylation : Steric directing groups (e.g., SEM-protected amines) ensure exclusive N1-functionalization.
Q & A
Q. What computational tools predict the compound’s binding mode to target proteins?
- Methodology :
- Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions. The oxadiazole ring often anchors to catalytic lysine or aspartate residues .
- Validate with SPR or ITC to measure binding affinity (KD) .
Data Contradiction Analysis
- Issue : Discrepancies in reported HPLC retention times.
- Issue : Variable biological activity across studies.
- Resolution : Control assay conditions (e.g., ATP concentration in kinase assays) and use internal reference compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
